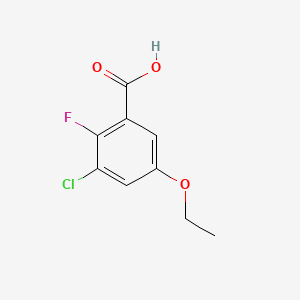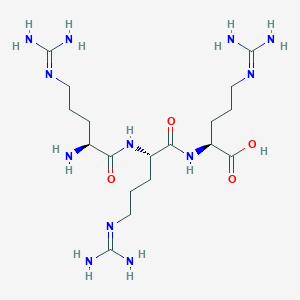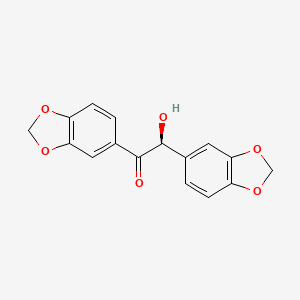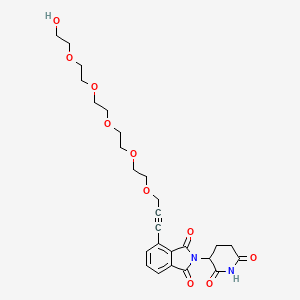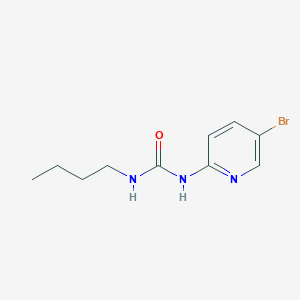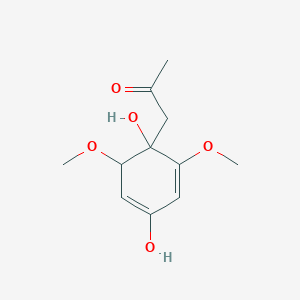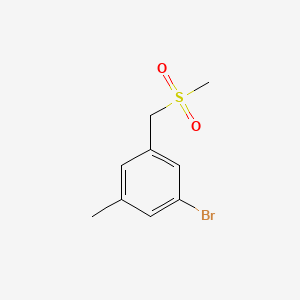
1-Bromo-3-methyl-5-((methylsulfonyl)methyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-methyl-5-((methylsulfonyl)methyl)benzene is an organic compound with the molecular formula C8H9BrO2S. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a methyl group, and a methylsulfonylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3-methyl-5-((methylsulfonyl)methyl)benzene can be synthesized through several methods. One common approach involves the bromination of 3-methyl-5-((methylsulfonyl)methyl)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-methyl-5-((methylsulfonyl)methyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Oxidation Reactions: The methylsulfonylmethyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The compound can undergo reduction to remove the bromine atom or reduce the sulfonyl group
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents
Major Products
Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Major products are sulfone derivatives.
Reduction: Products include debrominated benzene derivatives and reduced sulfonyl compounds
Scientific Research Applications
1-Bromo-3-methyl-5-((methylsulfonyl)methyl)benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of drugs and therapeutic agents.
Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties
Mechanism of Action
The mechanism of action of 1-Bromo-3-methyl-5-((methylsulfonyl)methyl)benzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In oxidation reactions, the methylsulfonylmethyl group is converted to a sulfone, involving the transfer of oxygen atoms. The molecular targets and pathways involved are specific to the type of reaction and the reagents used .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-methyl-5-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of a methylsulfonylmethyl group.
1-Bromo-3-(methylsulfonyl)benzene: Lacks the methyl group on the benzene ring.
4-Bromo-1-methyl-2-(methylsulfonyl)benzene: Different substitution pattern on the benzene ring .
Uniqueness
1-Bromo-3-methyl-5-((methylsulfonyl)methyl)benzene is unique due to the presence of both a bromine atom and a methylsulfonylmethyl group on the benzene ring. This combination of substituents imparts distinct chemical reactivity and potential for diverse applications in organic synthesis and material science .
Properties
Molecular Formula |
C9H11BrO2S |
|---|---|
Molecular Weight |
263.15 g/mol |
IUPAC Name |
1-bromo-3-methyl-5-(methylsulfonylmethyl)benzene |
InChI |
InChI=1S/C9H11BrO2S/c1-7-3-8(5-9(10)4-7)6-13(2,11)12/h3-5H,6H2,1-2H3 |
InChI Key |
UZSWBSFOTDUIKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)CS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


